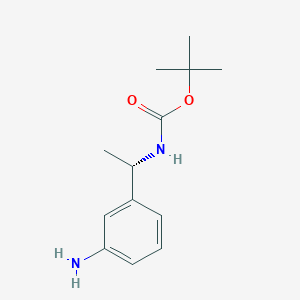

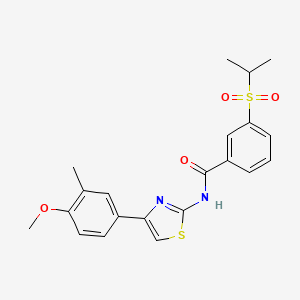

![molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6](/img/structure/B2690921.png)

[1,2,4]Triazolo[1,5-a]pyridin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” is a synthetic compound with the CAS Number: 86467-41-6 . It has a molecular weight of 135.13 and its IUPAC name is [1,2,4]triazolo[1,5-a]pyridin-8-ol . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-8-ol and its analogs has been a subject of interest in various research studies . For instance, one study discussed the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines . Another study focused on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-8-ol is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1,3-4H,2H2 .

Physical And Chemical Properties Analysis

[1,2,4]Triazolo[1,5-a]pyridin-8-ol is a solid substance at room temperature .

Aplicaciones Científicas De Investigación

Summary of the Application

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” derivatives are examples of fused heterocyclic systems containing a bridgehead nitrogen atom that are of interest to researchers primarily due to their biological activity . They have been identified as potential candidates for the development of new drugs in the fields of oncology, psychiatry, treatment of metabolic disorders, and inflammatory conditions .

Methods of Application or Experimental Procedures

The construction of the “[1,2,4]Triazolo[1,5-a]pyridine” system can be accomplished by two routes: annulation of a pyridine ring or, most commonly, by annulation of a triazole ring to a pyridine derivative . The latter method, along with amination, has been also used in the synthesis of 1-amino-1H-[1,2,4]triazolo[1,5-a]pyridine derivatives .

Application in Drug Development

Summary of the Application

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” derivatives have been identified as potential candidates for the development of new drugs in various fields. They have shown potential in the fields of oncology, psychiatry, treatment of metabolic disorders, and inflammatory conditions .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the annulation of a triazole ring to a pyridine derivative, along with amination . This method has also been used in the synthesis of 1-amino-1H-[1,2,4]triazolo[1,5-a]pyridine derivatives, which are precursors for the synthesis of potential blockers of neuromuscular activity .

Application in Materials Science

Summary of the Application

Imidazo[1,5-a]pyridine nuclei and derivatives, which are structurally similar to “[1,2,4]Triazolo[1,5-a]pyridin-8-ol”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

Results or Outcomes

In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Application in Organic Synthesis

Summary of the Application

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” acts as a versatile scaffold in organic synthesis . It is used in the construction of various complex organic compounds .

Methods of Application or Experimental Procedures

The construction of the “[1,2,4]Triazolo[1,5-a]pyridine” system can be accomplished by two routes: annulation of a pyridine ring or, most commonly, by annulation of a triazole ring to a pyridine derivative . The latter method, along with amination, has been also used in the synthesis of 1-amino-1H-[1,2,4]triazolo[1,5-a]pyridine derivatives .

Application in Optoelectronic Devices

Summary of the Application

Imidazo[1,5-a]pyridine nuclei and derivatives, which are structurally similar to “[1,2,4]Triazolo[1,5-a]pyridin-8-ol”, have been used in different technological applications, such as optoelectronic devices .

Results or Outcomes

In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidines, which include [1,2,4]Triazolo[1,5-a]pyridin-8-ol, have been the focus of many research studies due to their significant biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . As such, the future directions for this compound could involve further exploration of its potential applications in these fields.

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGGFXCWPNQTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-8-ol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

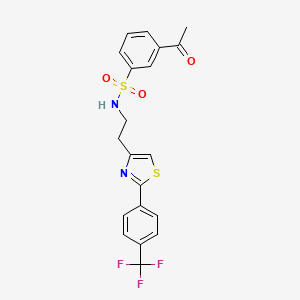

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

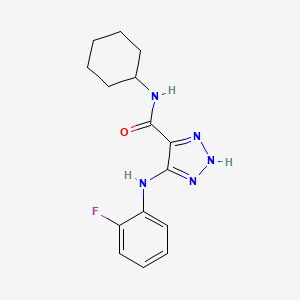

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)

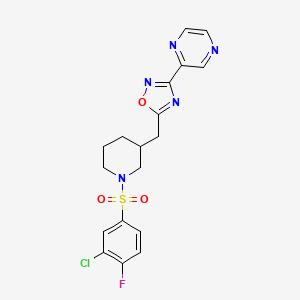

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)

![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)